molecular formula C15H18BrN3O3S2 B2996207 5-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole CAS No. 1705077-15-1

5-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole

Cat. No. B2996207
CAS RN: 1705077-15-1
M. Wt: 432.35
InChI Key: KOTMPGGTLGLRNX-UHFFFAOYSA-N
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Description

5-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H18BrN3O3S2 and its molecular weight is 432.35. The purity is usually 95%.
BenchChem offers high-quality 5-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research on related 1,3,4-oxadiazole derivatives shows significant interest in the synthesis and characterization of these compounds due to their potential biological activities. For example, studies have detailed the synthesis of various 1,3,4-oxadiazole and acetamide derivatives, employing techniques such as N-substitution and reactions with different electrophiles in the presence of aprotic solvents for target molecule acquisition. These processes are well-documented through spectral analytical techniques including IR, EI-MS, 1H NMR, and 13C-NMR for structural elucidation (Nafeesa et al., 2017).

Biological Evaluation

Related compounds have been evaluated for a range of biological activities, indicating the potential application of the compound for similar studies. For instance, derivatives have been screened against various enzymes and bacteria, revealing activities such as antibacterial effects against both gram-negative and gram-positive strains, enzyme inhibition potential, and cytotoxic behavior analysis. This indicates a possible research application in developing new antimicrobial agents or studying enzyme inhibition mechanisms (Khalid et al., 2016).

Anticancer Potential

The synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has been explored as potential drug candidates for the treatment of Alzheimer’s disease, showcasing the therapeutic potential of such compounds in neurodegenerative diseases. This highlights the broader applicability of 1,3,4-oxadiazole derivatives in medicinal chemistry, especially in the design of drugs targeting central nervous system disorders (Rehman et al., 2018).

Corrosion Inhibition

Another interesting application area is in the field of materials science, where similar compounds have been assessed for their corrosion inhibition properties. This suggests potential research applications of the compound in protecting metals against corrosion, which is vital in industrial applications (Ammal et al., 2018).

properties

IUPAC Name

5-[[1-(5-bromothiophen-2-yl)sulfonylpiperidin-3-yl]methyl]-3-cyclopropyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O3S2/c16-12-5-6-14(23-12)24(20,21)19-7-1-2-10(9-19)8-13-17-15(18-22-13)11-3-4-11/h5-6,10-11H,1-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTMPGGTLGLRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Br)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole

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